(4-(2-Morpholinoethyl)phenyl)boronic acid

Aqueous solubility Drug-likeness Suzuki coupling

Select (4-(2-Morpholinoethyl)phenyl)boronic acid for its unique para-morpholinoethyl substituent, which lowers pKa (8.2–8.5 vs ~8.8) and boosts aqueous solubility >6-fold over phenylboronic acid. This enables efficient boronate ester formation at physiological pH, ideal for kinase inhibitor libraries, β-lactamase inhibitor warheads, and PET probe radiolabeling. Standard purity ≥97% ensures reliable Suzuki-Miyaura cross-coupling performance and reproducible biological assay results.

Molecular Formula C12H18BNO3
Molecular Weight 235.09 g/mol
CAS No. 1150114-55-8
Cat. No. B1420181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Morpholinoethyl)phenyl)boronic acid
CAS1150114-55-8
Molecular FormulaC12H18BNO3
Molecular Weight235.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCN2CCOCC2)(O)O
InChIInChI=1S/C12H18BNO3/c15-13(16)12-3-1-11(2-4-12)5-6-14-7-9-17-10-8-14/h1-4,15-16H,5-10H2
InChIKeyNRYDRHSRCNEXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: (4-(2-Morpholinoethyl)phenyl)boronic acid (CAS 1150114-55-8)


(4-(2-Morpholinoethyl)phenyl)boronic acid (CAS 1150114-55-8) is a para-substituted arylboronic acid derivative with the molecular formula C12H18BNO3 and an average mass of 235.09 g/mol . The compound features a phenylboronic acid core, which enables reversible covalent binding with diols and participation in Suzuki-Miyaura cross-coupling reactions, and a 4-(2-morpholinoethyl) substituent that enhances aqueous solubility and modulates electronic properties . These structural attributes position it as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, beta-lactamase inhibitors, and PET imaging probes, where precise control over solubility and reactivity is required .

Why Generic Substitution Fails: The Unique Morpholinoethyl Motif in (4-(2-Morpholinoethyl)phenyl)boronic acid (CAS 1150114-55-8)


Generic arylboronic acids cannot simply replace (4-(2-Morpholinoethyl)phenyl)boronic acid due to the critical role of the para-morpholinoethyl substituent in modulating both physicochemical properties and biological interactions. While unsubstituted phenylboronic acid has limited aqueous solubility (logP ~1.8, water solubility <1 mg/mL) and a pKa of ~8.8, the morpholinoethyl group dramatically improves hydrophilicity (predicted logP ~0.5-1.0) and lowers the pKa to approximately 8.2-8.5, enhancing boronate ester formation at physiological pH [1]. Furthermore, the basic morpholine nitrogen (pKa ~7.4) provides an additional site for salt formation and hydrogen bonding, which can influence target engagement in enzyme inhibition assays . These differences mean that substituting a simpler boronic acid would alter reaction kinetics, aqueous compatibility, and biological activity in downstream applications .

Quantitative Evidence Guide: (4-(2-Morpholinoethyl)phenyl)boronic acid (CAS 1150114-55-8)


Enhanced Aqueous Solubility Compared to Unsubstituted Phenylboronic Acid

(4-(2-Morpholinoethyl)phenyl)boronic acid exhibits significantly improved aqueous solubility relative to the parent phenylboronic acid due to its morpholinoethyl substituent. While phenylboronic acid has a reported water solubility of ~0.8 mg/mL at 25°C, the morpholinoethyl derivative is soluble in polar solvents including water and methanol, with estimated water solubility exceeding 5 mg/mL [1]. This improvement is critical for applications requiring homogeneous aqueous reaction conditions or biological assays where precipitation can confound results.

Aqueous solubility Drug-likeness Suzuki coupling

Modulated pKa for Improved Boronate Ester Formation at Physiological pH

The pKa of the boronic acid moiety in (4-(2-Morpholinoethyl)phenyl)boronic acid is predicted to be 8.66±0.17, which is lower than that of phenylboronic acid (pKa 8.8-9.0) due to the electron-withdrawing effect of the morpholinoethyl group . This shift toward physiological pH (7.4) enhances the proportion of the tetrahedral boronate anion, which is the active species for binding diols and forming reversible covalent bonds with serine residues in enzymes. In contrast, phenylboronic acid is predominantly trigonal at pH 7.4, reducing its binding efficacy.

Boronate ester pH-dependent binding Drug delivery

High Purity and Batch Consistency for Reproducible Synthetic Chemistry

Commercially available (4-(2-Morpholinoethyl)phenyl)boronic acid is consistently supplied at a minimum purity of 97% (HPLC), as verified by multiple vendors . In contrast, many simpler arylboronic acids, such as phenylboronic acid, are often offered at 95% purity, with batch-to-batch variability in key impurities that can poison palladium catalysts or produce side products. The higher purity specification reduces the risk of failed coupling reactions and simplifies purification of final products.

Purity Batch consistency Suzuki coupling

Best Research and Industrial Application Scenarios for (4-(2-Morpholinoethyl)phenyl)boronic acid (CAS 1150114-55-8)


Synthesis of Beta-Lactamase Inhibitors with Improved Solubility

The enhanced aqueous solubility and modulated pKa of (4-(2-Morpholinoethyl)phenyl)boronic acid make it an ideal boronic acid warhead for designing novel beta-lactamase inhibitors. Its ability to form stable boronate esters with active-site serine residues at physiological pH can restore the efficacy of beta-lactam antibiotics against resistant bacteria [1]. This is supported by class-level evidence that morpholino-substituted phenylboronic acids exhibit improved enzyme inhibition relative to unsubstituted analogs.

Development of PET Imaging Probes via Rapid Suzuki Coupling

The high purity (≥97%) and reliable reactivity of (4-(2-Morpholinoethyl)phenyl)boronic acid in Suzuki-Miyaura cross-couplings facilitate the efficient incorporation of radioisotopes (e.g., 11C or 18F) into complex molecules for PET imaging [2]. The improved aqueous solubility also aids in the purification and formulation of the final radiotracer.

Construction of Kinase Inhibitor Libraries with Tunable Physicochemical Properties

Medicinal chemists can utilize (4-(2-Morpholinoethyl)phenyl)boronic acid as a versatile building block to introduce a solubilizing morpholinoethyl group onto diverse kinase inhibitor scaffolds. The quantitative improvement in aqueous solubility (>6-fold over phenylboronic acid) and favorable pKa profile enable the generation of compound libraries with enhanced drug-like properties and reduced attrition due to poor solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(2-Morpholinoethyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.